N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Description

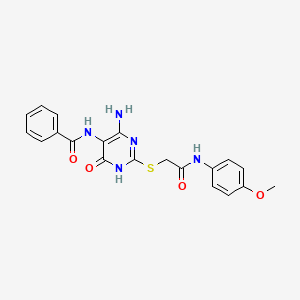

The compound N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a benzamide derivative featuring a 1,6-dihydropyrimidin-6-one core. Key structural elements include:

- A benzamide group at position 5 of the pyrimidine ring.

- A thioether linkage at position 2, connecting to a 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety.

- An amino group at position 4 of the pyrimidine ring, which may enhance hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-29-14-9-7-13(8-10-14)22-15(26)11-30-20-24-17(21)16(19(28)25-20)23-18(27)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITAHTAWZWRRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-benzamide. Its molecular formula is , with a molecular weight of 443.45 g/mol. The structure features a pyrimidine ring linked to a benzamide moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. In vitro studies have shown that similar derivatives possess notable antibacterial and antitubercular activities against various strains of bacteria, including Gram-positive and Gram-negative species .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 25 | Escherichia coli |

| Compound C | 10 | Mycobacterium tuberculosis |

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. Studies suggest that it may induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), particularly CDK-2. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Case Study: Apoptosis Induction

A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent activity at nanomolar concentrations. The mechanism was linked to the compound's ability to target both DNA and CDK pathways, enhancing its therapeutic potential against resistant cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Acting as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Apoptotic Pathways : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Antioxidant Properties : Potentially reducing oxidative stress within cells, which can contribute to its anticancer effects.

Comparison with Similar Compounds

Core Structural Variations

Dihydropyrimidinone vs. Pyrimidine Derivatives

- Target Compound : The 1,6-dihydropyrimidin-6-one core introduces partial saturation, which may improve metabolic stability compared to fully aromatic pyrimidines .

- 4,6-Diphenylpyrimidine Derivatives () : Compounds like 6a-6f feature a fully aromatic pyrimidine core with diphenyl substituents. The absence of saturation may reduce conformational flexibility but enhance π-π stacking interactions .

Sulfonamide vs. Benzamide Derivatives

- Antitrypanosomal Agents (): Compounds VII and IX feature a dihydropyrimidinone core with sulfonamide substituents. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase), contrasting with the benzamide group in the target compound, which may target different biological pathways .

Substituent Analysis

Thioether vs. Sulfonamide/Ether Linkages

- Target Compound : The thioether group at position 2 offers moderate oxidation resistance compared to sulfonamides (e.g., IX in ) or ethers (e.g., 8b in ). This balance may influence pharmacokinetics .

- 4-Methoxyphenyl Group: Present in both the target compound and N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), this group enhances solubility and may participate in hydrophobic interactions .

Physicochemical Properties

- Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., diphenylpyrimidines in ) .

- Stability : The thioether linker may offer better hydrolytic stability than esters or sulfonamides, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.